
10-(3-Bromopropyl)acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Bromopropyl)acridin-9(10H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromopropyl group attached to the acridine core, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Bromopropyl)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromopropyl group in 10-(3-Bromopropyl)acridin-9(10H)-one can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The acridine core can be oxidized under specific conditions to form acridine N-oxides, which may exhibit different chemical and biological properties.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Acridine N-oxides.
Reduction Products: Corresponding alcohols.
科学研究应用
Chemistry: 10-(3-Bromopropyl)acridin-9(10H)-one is used as an intermediate in the synthesis of various acridine derivatives
Biology: The compound is investigated for its potential as an anticancer agent. Acridine derivatives have shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting essential biological processes.
Medicine: Research is ongoing to explore the use of this compound and its derivatives as therapeutic agents for treating neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to inhibit acetylcholinesterase.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 10-(3-Bromopropyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules, such as DNA and enzymes. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. The acridine core can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
相似化合物的比较
Acridin-9(10H)-one: The parent compound without the bromopropyl group.
9-(Bromomethyl)acridine: A similar compound with a bromomethyl group instead of a bromopropyl group.
Acridine N-oxides: Oxidized derivatives of acridine.
Comparison:
10-(3-Bromopropyl)acridin-9(10H)-one: is unique due to the presence of the bromopropyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets.
Acridin-9(10H)-one: lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
9-(Bromomethyl)acridine: has a shorter alkyl chain, which may affect its ability to interact with biological macromolecules compared to the longer bromopropyl chain.
Acridine N-oxides: exhibit different chemical properties due to the presence of the N-oxide functional group, which can influence their biological activity and reactivity.
属性
分子式 |
C16H14BrNO |
|---|---|
分子量 |
316.19 g/mol |
IUPAC 名称 |
10-(3-bromopropyl)acridin-9-one |
InChI |
InChI=1S/C16H14BrNO/c17-10-5-11-18-14-8-3-1-6-12(14)16(19)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2 |
InChI 键 |
HVDOYZIMGYFTSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
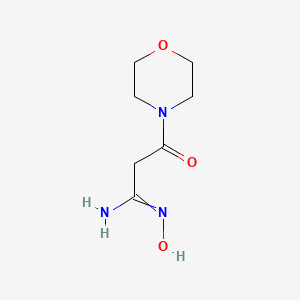
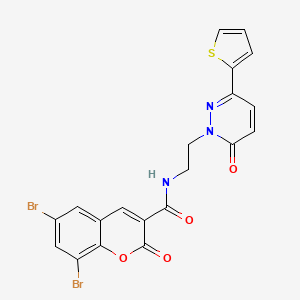
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
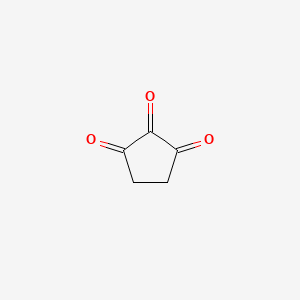
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)
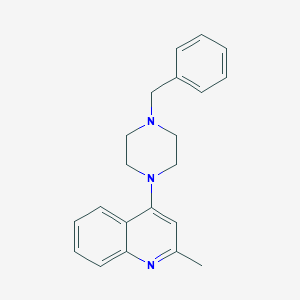
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)


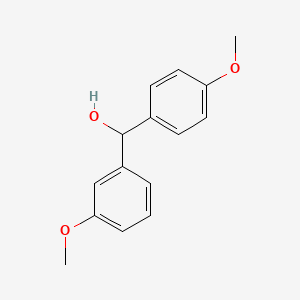
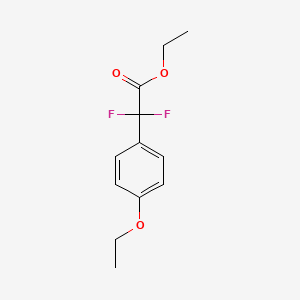
![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)
